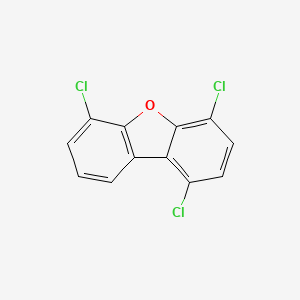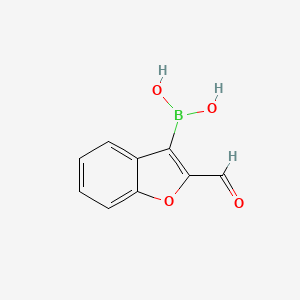
2-Formylbenzofuran-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylbenzofuran-3-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a benzofuran ring with a formyl substituent. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylbenzofuran-3-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the reaction of borate esters with organic halides under controlled conditions . The process is scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Formylbenzofuran-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: 2-Carboxybenzofuran-3-ylboronic acid.
Reduction: 2-Hydroxymethylbenzofuran-3-ylboronic acid.
Substitution: Various aryl-substituted benzofuran derivatives.
Scientific Research Applications
2-Formylbenzofuran-3-ylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formylbenzofuran-3-ylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing applications and enzyme inhibition . The formyl group can undergo nucleophilic addition reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Formylbenzofuran-5-ylboronic acid
Comparison: 2-Formylbenzofuran-3-ylboronic acid is unique due to the presence of both a boronic acid group and a formyl group on the benzofuran ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups .
Properties
Molecular Formula |
C9H7BO4 |
|---|---|
Molecular Weight |
189.96 g/mol |
IUPAC Name |
(2-formyl-1-benzofuran-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BO4/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5,12-13H |
InChI Key |
UJWCAIVPWFGMIF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(OC2=CC=CC=C12)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


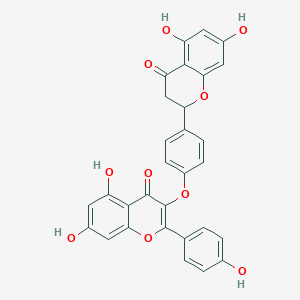
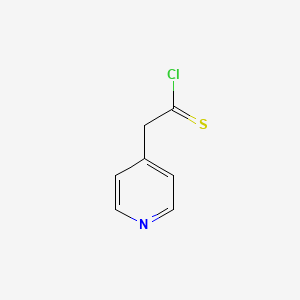
![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)

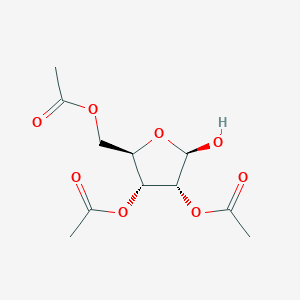
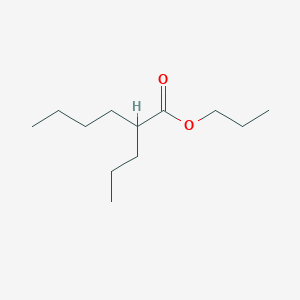
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)
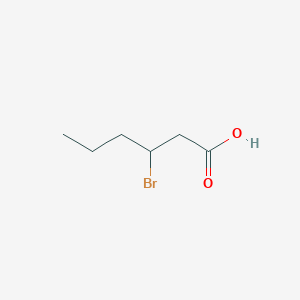
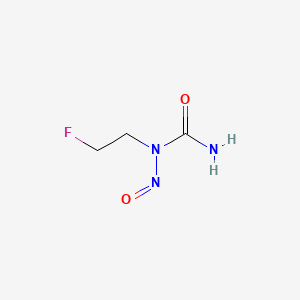
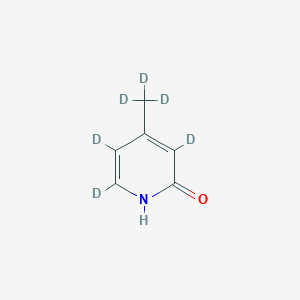
![Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate](/img/structure/B13412233.png)
![(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)
